O-Ethyl O-(3-methoxyphenyl) phenylphosphonothioate
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Overview
Description
O-Ethyl O-(3-methoxyphenyl) phenylphosphonothioate is an organophosphorus compound that belongs to the class of phosphonothioates These compounds are characterized by the presence of a phosphorus atom bonded to sulfur, oxygen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl O-(3-methoxyphenyl) phenylphosphonothioate typically involves the reaction of phenylphosphonothioic dichloride with 3-methoxyphenol and ethanol. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
PhP(S)Cl2+3-methoxyphenol+EtOH→O-Ethyl O-(3-methoxyphenyl) phenylphosphonothioate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl O-(3-methoxyphenyl) phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioate oxides.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphonates.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or methoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonothioate oxides.
Reduction: Phosphonates.
Substitution: Various substituted phosphonothioates depending on the nucleophile used.
Scientific Research Applications
O-Ethyl O-(3-methoxyphenyl) phenylphosphonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Medicine: Investigated for its potential therapeutic applications, including as a treatment for neurological disorders.
Industry: Used in the development of pesticides and herbicides due to its biological activity.
Mechanism of Action
The mechanism of action of O-Ethyl O-(3-methoxyphenyl) phenylphosphonothioate involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound causes an accumulation of acetylcholine, leading to prolonged stimulation of cholinergic receptors. This mechanism is similar to other organophosphorus compounds used as insecticides.
Comparison with Similar Compounds
Similar Compounds
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate: Another organophosphorus compound with similar structure and biological activity.
O-Ethyl O-(4-methoxyphenyl) phenylphosphonothioate: Similar to O-Ethyl O-(3-methoxyphenyl) phenylphosphonothioate but with a different position of the methoxy group.
Uniqueness
This compound is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and biological activity. The compound’s unique structure may result in different binding affinities and inhibitory effects compared to other similar compounds.
Properties
CAS No. |
57900-22-8 |
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Molecular Formula |
C15H17O3PS |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
ethoxy-(3-methoxyphenoxy)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H17O3PS/c1-3-17-19(20,15-10-5-4-6-11-15)18-14-9-7-8-13(12-14)16-2/h4-12H,3H2,1-2H3 |
InChI Key |
WDGHWZNCAJPPNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=CC=CC(=C2)OC |
Origin of Product |
United States |
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